1-methyl-4-nitro-N-(1H-pyrazol-3-ylmethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-methyl-4-nitro-N-(1H-pyrazol-3-ylmethyl)-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a nitro group, a methyl group, and a carboxamide group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-nitro-N-(1H-pyrazol-3-ylmethyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the nitration of a pyrazole derivative followed by the introduction of a methyl group and subsequent formation of the carboxamide group. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and methylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure the purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-nitro-N-(1H-pyrazol-3-ylmethyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The methyl and nitro groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyrazole compounds.
Scientific Research Applications
1-methyl-4-nitro-N-(1H-pyrazol-3-ylmethyl)-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-methyl-4-nitro-N-(1H-pyrazol-3-ylmethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that interact with cellular components. The compound may also bind to enzymes or receptors, modulating their activity and affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-4-nitro-1H-pyrazol-3-yl)-propyl-amine
- 1-methyl-4-nitro-1H-pyrazol-3-yl)-phenethyl-amine
- Benzyl-(1-methyl-4-nitro-1H-pyrazol-3-yl)-amine
Uniqueness
1-methyl-4-nitro-N-(1H-pyrazol-3-ylmethyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C9H10N6O3 |
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Molecular Weight |
250.21 g/mol |
IUPAC Name |
1-methyl-4-nitro-N-(1H-pyrazol-5-ylmethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C9H10N6O3/c1-14-5-7(15(17)18)8(13-14)9(16)10-4-6-2-3-11-12-6/h2-3,5H,4H2,1H3,(H,10,16)(H,11,12) |
InChI Key |
PSYUWWFIHVNMKT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NCC2=CC=NN2)[N+](=O)[O-] |
Origin of Product |
United States |
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